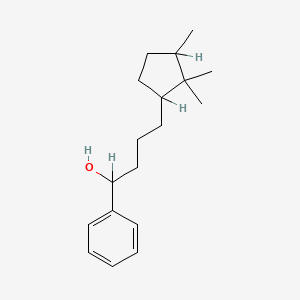
alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol: is a chemical compound with the molecular formula C18H28O and a molecular weight of 260.41432 It is known for its unique structure, which includes a cyclopentyl ring substituted with three methyl groups and a benzyl alcohol moiety
Preparation Methods
The synthesis of alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopentyl ring: The cyclopentyl ring with three methyl groups can be synthesized through a series of cyclization reactions.
Attachment of the propyl chain: The propyl chain is then attached to the cyclopentyl ring through a series of alkylation reactions.
Introduction of the benzyl alcohol group: Finally, the benzyl alcohol group is introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the propyl-substituted cyclopentyl ring in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the benzyl alcohol group to a benzyl ether or hydrocarbon using reagents like lithium aluminum hydride.
Scientific Research Applications
alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: It is used in the production of specialty chemicals, including fragrances, flavors, and polymers.
Mechanism of Action
The mechanism of action of alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol: can be compared with similar compounds such as:
- alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl ether
- alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl acetate
- alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl ketone
These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
CAS No. |
85187-16-2 |
|---|---|
Molecular Formula |
C18H28O |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-phenyl-4-(2,2,3-trimethylcyclopentyl)butan-1-ol |
InChI |
InChI=1S/C18H28O/c1-14-12-13-16(18(14,2)3)10-7-11-17(19)15-8-5-4-6-9-15/h4-6,8-9,14,16-17,19H,7,10-13H2,1-3H3 |
InChI Key |
RRRMRASQZQTKRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1(C)C)CCCC(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


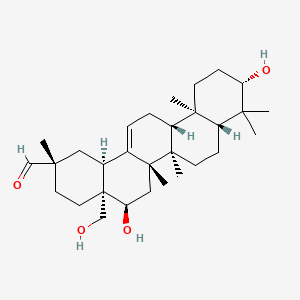

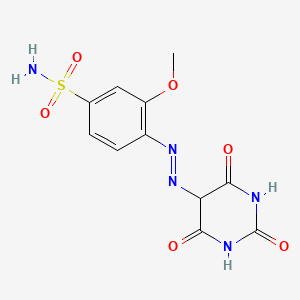



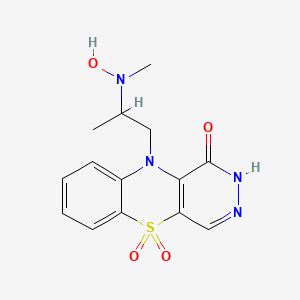

![N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12689894.png)
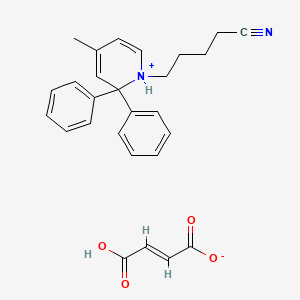
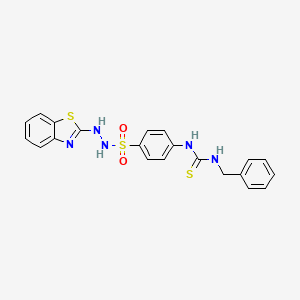
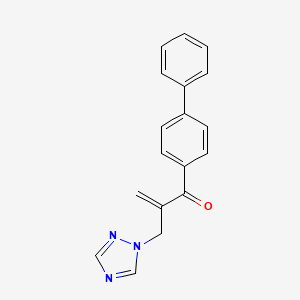

![Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate]](/img/structure/B12689937.png)
